molecular formula H3N B8666329 Ammonia N-13 CAS No. 34819-78-8

Ammonia N-13

Cat. No.: B8666329
CAS No.: 34819-78-8
M. Wt: 16.030 g/mol
InChI Key: QGZKDVFQNNGYKY-BJUDXGSMSA-N
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Description

Ammonia N-13 is a positron-emitting radiopharmaceutical with the molecular formula 13 NH 3 . It is a radioactive diagnostic agent widely used in preclinical and clinical research, primarily for Positron Emission Tomography (PET) imaging . Its primary research application is in the evaluation of myocardial perfusion, offering high sensitivity and specificity for assessing blood flow in the myocardium under rest and pharmacologic stress conditions . Furthermore, it holds significant off-label research value in oncology, particularly for differentiating between high-grade and low-grade gliomas, defining cerebral lesions such as meningiomas and cerebral lymphomas, and showing potential in liver and prostate cancer imaging . The mechanism of action for this compound is based on its behavior as a biological analog of ammonia. Following intravenous administration, it is rapidly extracted from the blood by tissues, with a biological half-life of approximately 2.84 minutes . In the myocardium and other tissues, it diffuses across capillary membranes and is metabolized within cells by glutamine synthetase, converting it to N-13 glutamine, which becomes metabolically trapped intracellularly . This selective retention in viable tissues allows for high-contrast PET imaging. The radiotracer is distributed to various organs, with pharmacokinetics characterized by rapid clearance from the blood—approximately 85% within the first minute . It undergoes hepatic metabolism, primarily to N-13 urea (the main circulating metabolite) and N-13 glutamine (the main tissue metabolite) . The primary route of elimination is renal, with N-13 urea excreted in the urine . This product is supplied as a sterile injection. Due to its short 9.97-minute half-life, it requires on-site production using a compact cyclotron system, such as a superconducting minimally shielded cyclotron . This product is labeled "For Research Use Only" (RUO) . It is strictly for use in laboratory research and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Ammonia N 13 Injection is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells where it is metabolized to glutamine N 13 and retained in the cells. The presence of ammonia N 13 and glutamine N 13 in the myocardium allows for PET imaging of the myocardium.

CAS No.

34819-78-8

Molecular Formula

H3N

Molecular Weight

16.030 g/mol

IUPAC Name

azane

InChI

InChI=1S/H3N/h1H3/i1-1

InChI Key

QGZKDVFQNNGYKY-BJUDXGSMSA-N

SMILES

N

Isomeric SMILES

[13NH3]

Canonical SMILES

N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonia N-13 is produced in a cyclotron by bombarding a target material, typically oxygen-18 water, with protons. This process forms Nitrogen-13, which is then converted to ammonia . The production involves proton-irradiation of a 10 mM aqueous ethanol solution using an in-target process under aseptic conditions .

Industrial Production Methods: A reliable semi-automated process has been developed to manufacture large quantities of this compound in high purity. This involves using two syringe driver units and an in-line anion-exchange purification system. The total manufacturing time, including purification, sterile filtration, reformulation, and quality control analyses, is approximately 11 minutes from the end of bombardment .

Chemical Reactions Analysis

16O(p,α)13N Reaction

This reaction involves proton bombardment of oxygen-18-enriched water targets. Key findings:

  • Cryogenic Targets : Frozen water targets yield >95% ammonia at all radiation doses, while liquid water targets produce predominantly nitrates/nitrites at high doses .

  • Frozen CO₂ Targets : Irradiation of frozen carbon dioxide results in nitrate/nitrite formation, which can be converted to ammonia using DeVarda’s alloy (a copper-zinc alloy) for reduction .

  • Advantages : Frozen targets require no vacuum isolation windows, enabling use in low-energy cyclotrons .

13C(p,n)13N Reaction

This method uses carbon-13-enriched targets for low-energy cyclotrons (<10 MeV):

  • Target Solution : A 10% 13CH₃OH/H₂O solution is irradiated with protons. Yields range from 14.8–180.2 MBq depending on target current (0.5–2.5 µA) and bombardment time (2–10 min) .

  • Single-Step Production : Methanol in the target solution simplifies synthesis but may cause charring during repeated use .

In Vivo Metabolism

Following intravenous administration, [13N]ammonia undergoes rapid metabolic changes:

  • Liver Metabolism : Converted to urea N-13 via a five-enzyme pathway .

  • Tissue Metabolism : Metabolized to glutamine N-13 in organs like the myocardium, liver, and brain .

  • Other Metabolites : Includes glutamate N-13 and aspartate N-13 in tissues .

  • Excretion : Primarily eliminated as urea N-13 via urine .

Radioactive Decay

  • Half-Life : 9.96 minutes .

  • Decay Correction : Fraction remaining at calibration time is critical for dosing adjustments .

MinutesFraction Remaining
01.000
50.706
100.499
150.352
200.249
250.176
300.124
Table derived from decay data in

Radiation Emissions

Radiation TypeEnergy (keV)% Per Disintegration
Positron (β⁺)1190 (max)100%
Gamma (511 keV)511200%
Data from

Quality Control

  • TLC Assays : Used to confirm [13N]ammonia purity. Mean retention time: 0.854 Rf (resazurin as a marker) .

  • Gas Chromatography : Ensures methanol content in doses is negligible .

Scientific Research Applications

Production of Ammonia N-13

This compound is produced through the proton irradiation of nitrogen gas in a cyclotron. The process typically involves the following steps:

  • Target Material : Nitrogen gas is used as the target for proton bombardment.
  • Radiochemical Synthesis : The reaction converts nitrogen gas into this compound using a proton beam.
  • Purification : Post-synthesis, the product undergoes purification to remove impurities and ensure high radionuclidic purity.
  • Formulation : The final product is formulated into a suitable saline solution for clinical use.

Recent advancements have improved the efficiency and yield of this compound production. For instance, a production system has been developed that achieves over 90% radiochemical yield in approximately five minutes, allowing for routine clinical applications with minimal delays .

Cardiac Imaging

This compound is primarily used in myocardial perfusion imaging to assess blood flow in the heart muscle. Its rapid uptake and washout from myocardial tissue make it an ideal tracer for evaluating coronary artery disease. Clinical studies have demonstrated its effectiveness in determining absolute myocardial blood flow both at rest and during stress conditions .

Cerebral Imaging

In addition to cardiac applications, this compound has been employed in cerebral imaging studies. Research has focused on understanding the cerebral extraction and clearance mechanisms of this compound, which can provide insights into cerebral blood flow and metabolic activity .

Case Study 1: Myocardial Perfusion Imaging

A study conducted on patients with suspected coronary artery disease utilized this compound for PET imaging. The results indicated that this method could accurately determine myocardial blood flow and identify areas of ischemia. The noninvasive nature of this technique allows for comprehensive cardiac assessments without the need for invasive procedures .

Case Study 2: Cerebral Blood Flow Assessment

Another study investigated the use of this compound in assessing cerebral blood flow dynamics. By measuring the uptake of this compound in various brain regions, researchers were able to map blood flow patterns and identify abnormalities associated with neurological conditions .

Comparative Analysis of Production Methods

The following table summarizes different production methods for this compound along with their yields and processing times:

Production Method Radiochemical Yield (%) Processing Time (minutes) Notes
Cyclotron Proton Bombardment>90~5High efficiency, suitable for clinical use
Devarda's Alloy ProcessVariable~20Longer processing time, requires additional QC
Microwave-Assisted Production~25~10Lower yield; primarily experimental

Comparison with Similar Compounds

Comparison with Myocardial Perfusion Tracers

Key Tracers and Properties

Ammonia N-13 is often compared with rubidium-82 (⁸²Rb) and flurpiridaz F-18, other PET tracers for MPI.

Tracer Extraction Rate Half-Life Production Method Clinical Advantages Limitations
This compound 80% 9.96 minutes On-site cyclotron High quantification precision; validated for MBF and perfusion reserve Requires cyclotron; short half-life limits availability
Rubidium-82 65% 75 seconds Strontium-82 generator No cyclotron needed; rapid imaging Lower image resolution; limited quantification accuracy
Flurpiridaz F-18 95% 109.7 minutes Cyclotron Highest extraction rate; longer half-life for delayed imaging Pending widespread clinical adoption; requires cyclotron

Clinical Performance

  • Quantitative Accuracy : this compound demonstrates superior agreement with microsphere-derived MBF measurements compared to ⁸²Rb, particularly in pathologies like HCM .
  • Stress Protocols : Treadmill exercise with this compound produces larger perfusion defects than pharmacologic stress (e.g., dipyridamole), reflecting true ischemic burden .
  • Image Quality : Flurpiridaz F-18’s higher extraction rate (95%) may offer better resolution, but this compound remains the gold standard for research-grade MBF quantification .

Comparison with Other N-13 Compounds

N-13 Glutamine

Used in tumor imaging, N-13 glutamine shows comparable uptake to this compound in spontaneous canine tumors.

N-13 Labeled Amino Acids

Branched-chain N-13 amino acids (e.g., leucine, valine) are synthesized via enzymatic amination of α-keto acids. These tracers exhibit prolonged myocardial retention during ischemia, aiding studies of metabolic dysfunction. However, their clinical utility is niche compared to this compound’s perfusion imaging .

Research Findings and Clinical Studies

  • Pathologic Conditions : In HCM, this compound PET reveals impaired vasodilator reserve and microvascular dysfunction, correlating with adverse outcomes .
  • Software Validation: The HeartSee flow model for this compound provides reproducible MBF values, outperforming multi-compartment models in computational simplicity and noise resistance .
  • Synthesis Innovations: Cartridge-based radiochemical purity testing for this compound reduces time (5 minutes vs. 50 minutes for HPLC) and cost, enhancing clinical workflow .

Biological Activity

Ammonia N-13, or [13N][^{13}N] ammonia, is a radiotracer widely used in positron emission tomography (PET) imaging, particularly for assessing myocardial perfusion and brain activity. Its biological activity is primarily linked to its role in metabolic processes, especially in the conversion of glutamate to glutamine in the brain and its application in evaluating coronary artery disease (CAD).

  • Chemical Name : [13N][^{13}N] Ammonia
  • Physical Half-Life : Approximately 10 minutes
  • Mechanism of Action : [13N][^{13}N] ammonia is taken up by tissues, particularly the myocardium, through passive diffusion. Once inside the cells, it is metabolically trapped as [13N][^{13}N] glutamine, which is crucial for various biosynthetic pathways.

Table 1: Key Characteristics of this compound

PropertyValue
Chemical StructureNH₃ (with 13N{}^{13}N)
Agent CategoryRadiotracer
TargetGlutamine synthetase
SolubilitySoluble
Metabolic TrappingYes

1. Myocardial Perfusion Imaging

This compound is extensively used in PET myocardial perfusion imaging (MPI). Studies have demonstrated its high sensitivity and specificity for detecting CAD. For instance, one study reported a sensitivity of 90% and specificity of 90% for detecting coronary artery stenosis greater than 50% using [13N][^{13}N] ammonia PET .

2. Brain Imaging

In neurological applications, [13N][^{13}N] ammonia PET has been evaluated for its ability to quantify glutamine synthetase activity in the human brain. A study involving healthy volunteers indicated that while the method could not reliably estimate glutamine synthetase activity, it provided valuable insights into cerebral blood flow (CBF) .

3. Diagnostic Accuracy

Research has shown that [13N][^{13}N] ammonia PET provides substantial diagnostic value in various clinical scenarios:

  • Predictive Value : Relative uptake of [13N][^{13}N] ammonia has been linked to functional outcomes post-coronary revascularization .
  • Long-term Outcomes : Perfusion findings using this tracer are strong predictors of long-term outcomes in patients with CAD .

Case Studies

Several case studies highlight the utility of [13N][^{13}N] ammonia in clinical practice:

  • Case Study 1 : A patient with suspected CAD underwent both [13N][^{13}N] ammonia PET and traditional SPECT imaging. The PET scan showed higher sensitivity and specificity for detecting ischemic regions compared to SPECT, demonstrating the superior diagnostic capability of [13N][^{13}N] ammonia .
  • Case Study 2 : In a cohort study involving patients with heart failure, those who had preoperative relative uptake greater than 80% showed significantly better functional outcomes post-surgery compared to those with lower uptake levels .

Research Findings

Recent research has focused on improving the accuracy and efficiency of [13N][^{13}N] ammonia production and application:

  • A study reported that using automated systems for producing [13N][^{13}N] ammonia resulted in high-quality myocardial PET images with minimal radiation exposure to patients .
  • Another investigation highlighted the pharmacokinetic advantages of [13N][^{13}N] ammonia over other tracers due to its longer half-life and effective tissue trapping capabilities .

Q & A

Q. What physiological factors influence the myocardial extraction fraction of N-13 ammonia, and how should researchers account for these in experimental design?

The first-pass extraction fraction (E) of N-13 ammonia averages ~82% at normal blood flow but decreases nonlinearly with increasing flow rates (E = 1 − 0.607 exp(−125/F), where F is flow) . Physiological variables such as plasma pH also affect E: low pH reduces E by ~20%, while metabolic states (e.g., cardiac workload) have minimal impact. Researchers must measure arterial pH and incorporate flow-dependent correction models into kinetic analyses to avoid systematic errors in myocardial blood flow (MBF) quantification .

Q. What infrastructure is required for N-13 ammonia production, and how does this constrain experimental protocols?

N-13 ammonia’s short half-life (~10 minutes) necessitates an on-site cyclotron and radiochemistry synthesis capabilities for production. Automated synthesis modules (e.g., "bench-top" cyclotrons) enable reliable tracer generation but limit studies to facilities with specialized infrastructure. Experimental protocols must align tracer administration, imaging windows (e.g., 3–20 minutes post-injection), and decay correction workflows .

Q. How do preparation methods (e.g., sterile filtration) impact N-13 ammonia radiochemical purity and adsorption losses?

Sterile filtration using hydrophilic filters (e.g., Millex GS) can reduce adsorption losses compared to alternatives like Sartorius Minisart. Adsorption rates vary by filter material, requiring pre-experimental validation via quality tests (e.g., radioactivity recovery assays) to ensure consistent tracer activity and avoid confounding perfusion measurements .

Advanced Research Questions

Q. How do computational models like GLLS improve the accuracy and efficiency of MBF quantification with N-13 ammonia PET?

The Generalized Linear Least Squares (GLLS) method reduces computational complexity while maintaining accuracy in MBF estimation. Unlike traditional compartmental models, GLLS integrates spillover correction and linearizes the solution for rapid parametric image generation. Validation against simulated and clinical datasets shows comparable accuracy to nonlinear regression, with ~10-fold faster processing .

Q. What methodological discrepancies arise when comparing N-13 ammonia retention models (e.g., HeartSee software) to multi-compartmental approaches?

Retention models (e.g., HeartSee) simplify MBF quantification by assuming flow-dependent tracer retention, avoiding noise sensitivity from complex compartmental fitting. However, they may underestimate flow heterogeneity in ischemic regions. Direct comparisons show retention models improve sensitivity for abnormal flow detection but require cross-validation with gold-standard microsphere measurements in hybrid study designs .

Q. How does metabolic trapping via glutamine synthetase (GS) affect tracer retention, and how can perturbations in GS activity confound MBF measurements?

N-13 ammonia is metabolically trapped via GS-mediated conversion to glutamine. Inhibition of GS (e.g., using L-methionine sulfoximine) reduces retention by >50%, emphasizing the need to control for GS expression levels in disease models (e.g., cancer or metabolic syndromes). Preclinical studies should include GS activity assays in tissue biopsies to isolate flow-dependent vs. metabolism-driven tracer uptake .

Q. What are the limitations of N-13 ammonia in quantifying hyperemic blood flow, and how can these be mitigated?

At high flow rates (>3 mL/g/min), N-13 ammonia’s extraction fraction declines, leading to underestimation of true MBF. Hybrid imaging protocols combining N-13 ammonia with a tracer exhibiting linear extraction (e.g., O-15 water) can extend the quantifiable flow range. Alternatively, applying flow-dependent correction factors derived from preclinical validation curves improves accuracy .

Q. How do denoising algorithms (e.g., SubtlePET™ AI) impact the precision of N-13 ammonia PET-derived MBF measurements?

Post-reconstruction Gaussian filtering reduces image noise but may oversmooth perfusion defects, particularly in low-count regions. AI-based denoising (e.g., SubtlePET™) preserves spatial resolution while improving signal-to-noise ratios, critical for detecting subtle flow impairments. Researchers should validate denoising parameters using phantom studies and patient datasets with ground-truth angiographic correlations .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported extraction fractions (e.g., 70–80% vs. 82–90%) across studies?

Variability arises from differences in experimental conditions (e.g., species, anesthesia, plasma pH) and measurement techniques (e.g., arterial vs. microsphere-based flow calibration). Studies reporting lower E values (70–80%) often use clinical datasets with uncorrected metabolite fractions in arterial input functions, whereas preclinical studies with metabolite correction report higher E (~82–90%) . Harmonizing input function quantification and reporting flow ranges is essential for cross-study comparisons.

Q. Key Methodological Recommendations

  • Kinetic Modeling : Use GLLS for rapid MBF estimation in dynamic protocols .
  • Metabolite Correction : Employ HPLC to quantify free N-13 ammonia in arterial blood, reducing MBF overestimation .
  • Validation : Cross-validate novel retention models against microsphere-derived flow in preclinical models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonia N-13
Reactant of Route 2
Ammonia N-13

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